ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate
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Overview
Description
Ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole moiety, which is known for its stability and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate typically involves multiple steps:
Formation of the Isoindole Moiety: The isoindole structure is often synthesized through the reaction of phthalic anhydride with primary amines under acidic conditions.
Amidation Reaction: The isoindole derivative is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include oxidized isoindole derivatives, reduced alcohol forms, and substituted benzoate derivatives .
Scientific Research Applications
Ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
- **Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
Uniqueness
Ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activity compared to other isoindole derivatives .
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O5/c1-4-29-22(28)14-8-7-9-15(12-14)23-19(25)18(13(2)3)24-20(26)16-10-5-6-11-17(16)21(24)27/h5-13,18H,4H2,1-3H3,(H,23,25) |
InChI Key |
DEBFUMQVWJHEDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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